molecular formula C39H52O11 B12783219 Linimacrins d CAS No. 78518-72-6

Linimacrins d

Cat. No.: B12783219
CAS No.: 78518-72-6
M. Wt: 696.8 g/mol
InChI Key: WGKMUCKAYYTSRC-YWZWTVRKSA-N
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Description

Linimacrins d is a compound known for its unique chemical structure and significant biological activities. It is a member of the daphnane diterpenoid orthoesters, which are compounds derived from plants in the Thymelaeaceae family. These compounds are known for their diverse biological activities, including antineoplastic and piscicidal properties .

Preparation Methods

The synthesis of Linimacrins d involves several steps, starting from the extraction of raw materials from plants such as Pimelea species. The synthetic routes typically involve the isolation of the compound through various chromatographic techniques.

Chemical Reactions Analysis

Linimacrins d undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Linimacrins d has several scientific research applications:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of daphnane diterpenoid orthoesters.

    Biology: It is used to study the biological activities of natural products, including their cytotoxic and antiproliferative effects.

    Medicine: this compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Linimacrins d involves its interaction with cellular targets, leading to the inhibition of cell proliferation and induction of apoptosis. The compound exerts its effects by modulating various signaling pathways, including those involving p53 protein, which is known for its role in regulating the cell cycle and apoptosis .

Comparison with Similar Compounds

Linimacrins d is similar to other daphnane diterpenoid orthoesters such as gnidimacrin, simpleximacrin, and Pimelea factor P3. this compound is unique due to its specific chemical structure and biological activities. Other similar compounds include lamellarins, ningalins, lukianols, polycitones, and storniamides, which also exhibit diverse biological activities .

Properties

CAS No.

78518-72-6

Molecular Formula

C39H52O11

Molecular Weight

696.8 g/mol

IUPAC Name

[(1R,2R,3R,4S,5R,6S,7S,9R,10S,11S,12S,13S,15R)-3-acetyloxy-10,11-dihydroxy-9-(hydroxymethyl)-2,13,15-trimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] benzoate

InChI

InChI=1S/C39H52O11/c1-20(2)38-30(45-24(6)41)23(5)39-27-31-35(19-40,47-31)34(43)37(44)28(39)26(22(4)29(37)46-33(42)25-16-12-10-13-17-25)21(3)15-11-8-7-9-14-18-36(49-38,50-39)48-32(27)38/h10,12-13,16-17,21-23,26-32,34,40,43-44H,1,7-9,11,14-15,18-19H2,2-6H3/t21-,22+,23-,26?,27+,28?,29+,30-,31+,32-,34-,35+,36?,37-,38+,39-/m1/s1

InChI Key

WGKMUCKAYYTSRC-YWZWTVRKSA-N

Isomeric SMILES

C[C@@H]1CCCCCCCC23O[C@@H]4[C@@H]5[C@H]6[C@](O6)([C@H]([C@@]7([C@H]([C@H](C1C7[C@@]5(O2)[C@@H]([C@H]([C@@]4(O3)C(=C)C)OC(=O)C)C)C)OC(=O)C8=CC=CC=C8)O)O)CO

Canonical SMILES

CC1CCCCCCCC23OC4C5C6C(O6)(C(C7(C(C1C(C7OC(=O)C8=CC=CC=C8)C)C5(O2)C(C(C4(O3)C(=C)C)OC(=O)C)C)O)O)CO

Origin of Product

United States

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